5-(2,3-Dihydroxybutyl)pyridine-2-carboxylic acid
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Overview
Description
5-(2,3-Dihydroxybutyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 2-position and a 2,3-dihydroxybutyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydroxybutyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with a suitable dihydroxybutylating agent under controlled conditions. One common method involves the use of 2,3-dihydroxybutyl bromide as the alkylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydroxybutyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydroxybutyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical processes, including enzyme activity and cellular signaling pathways. The dihydroxybutyl group may also contribute to the compound’s biological activity by participating in redox reactions and interacting with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: 2-Pyridinecarboxylic acid, known for its role in metal ion chelation.
Nicotinic acid:
Isonicotinic acid: 4-Pyridinecarboxylic acid, used in the synthesis of various pharmaceuticals.
Uniqueness
5-(2,3-Dihydroxybutyl)pyridine-2-carboxylic acid is unique due to the presence of the dihydroxybutyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
144119-64-2 |
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Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
5-(2,3-dihydroxybutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO4/c1-6(12)9(13)4-7-2-3-8(10(14)15)11-5-7/h2-3,5-6,9,12-13H,4H2,1H3,(H,14,15) |
InChI Key |
XSSDBGDXCQASNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CN=C(C=C1)C(=O)O)O)O |
Origin of Product |
United States |
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